7-Amino-4-methylcoumarin (CAS: 26093-31-2), often abbreviated as AMC, is a foundational blue-emitting fluorophore and a critical chemical intermediate. Its primary value in procurement stems from its role as the fluorogenic leaving group in a vast range of enzyme activity assays, particularly for proteases. When conjugated to a substrate like a peptide, its fluorescence is quenched; upon enzymatic cleavage, the free AMC is released, producing a strong, quantifiable fluorescent signal with excitation/emission maxima around 345-380 nm and 440-460 nm, respectively. This 'turn-on' mechanism provides a high signal-to-noise ratio, making it a well-established and cost-effective choice for developing sensitive biochemical assays.
Substituting 7-Amino-4-methylcoumarin (AMC) with close analogs like 7-amino-4-(trifluoromethyl)coumarin (AFC) or the parent 7-aminocoumarin is often unviable in established workflows. Seemingly minor structural changes significantly alter core performance metrics critical for reproducibility. For example, introducing a trifluoromethyl group (AFC) alters spectral properties and can impact enzyme kinetics. Similarly, removing the 4-methyl group affects solubility and the local environment of the amino group, which is the primary site for derivatization. Using a different fluorophore requires complete re-validation of assays, including determination of new Michaelis-Menten constants (Km/Vmax) and recalibration of fluorescence standards. For synthesis applications, the reactivity of the 7-amino group is influenced by the 4-position substituent, making direct substitution in established protocols unreliable. Therefore, specifying CAS 26093-31-2 is critical for maintaining data comparability and avoiding costly process redevelopment.
In comparative kinetic studies of deubiquitinating enzymes, substrates utilizing AMC as the leaving group show dramatically higher catalytic efficiencies (kcat/Km) than analogous short peptide substrates. For the enzyme UCH-L3, the kcat/Km for hydrolysis of Ubiquitin-AMC was over 10,000,000-fold greater than for the hydrolysis of Z-Leu-Arg-Gly-Gly-AMC. This demonstrates that the AMC fluorophore is an integral part of a highly efficient substrate structure recognized by the enzyme, not merely an inert reporter.
| Evidence Dimension | Ratio of Catalytic Efficiency (kcat/Km) |
| Target Compound Data | Ratio for Ubiquitin-AMC is >10^7 |
| Comparator Or Baseline | Ratio for Z-Leu-Arg-Gly-Gly-AMC is 1 (baseline) |
| Quantified Difference | >10,000,000-fold increase |
| Conditions | Enzyme: UCH-L3. Comparison between a full ubiquitin protein substrate and a small peptide substrate, both terminating in AMC. |
This establishes AMC as the industry-standard precursor for creating exceptionally sensitive substrates, enabling detection of low enzyme concentrations critical in drug discovery and diagnostics.
In the solvent-free Pechmann synthesis of coumarins using a nano-crystalline sulfated-zirconia catalyst, the m-aminophenol precursor to 7-Amino-4-methylcoumarin is significantly more reactive than the m-hydroxy phenol precursor to 7-hydroxy-4-methylcoumarin. The synthesis of AMC reached ~100% conversion and selectivity in just 2 minutes at 110 °C. In contrast, the synthesis of its 7-hydroxy analog required 3 hours at a much higher temperature of 170 °C to achieve a 94% yield.
| Evidence Dimension | Reaction Time to >90% Yield |
| Target Compound Data | 2 minutes (for AMC synthesis) |
| Comparator Or Baseline | 3 hours (180 minutes) (for 7-hydroxy-4-methylcoumarin synthesis) |
| Quantified Difference | 90x faster reaction time |
| Conditions | Solvent-free Pechmann reaction with nano-crystalline sulfated-zirconia catalyst. Target: 110 °C; Comparator: 170 °C. |
For bulk procurement or in-house synthesis, the selection of m-aminophenol to produce AMC offers substantially improved process efficiency, leading to lower energy costs, higher throughput, and a more favorable manufacturing profile.
The photophysical properties of 7-Amino-4-methylcoumarin are highly sensitive to the solvent environment, a key consideration for formulation and assay development. For example, the emission maximum (λem) exhibits a predictable bathochromic (red) shift with increasing solvent polarity. In non-polar cyclohexane, the emission peak is at 422 nm, while in highly polar water, it shifts to 448 nm. This well-documented solvatochromism allows for rational solvent selection to tune optical properties for specific instrumentation or to probe local microenvironments.
| Evidence Dimension | Fluorescence Emission Maximum (λem) |
| Target Compound Data | 448 nm (in Water) |
| Comparator Or Baseline | 422 nm (in Cyclohexane) |
| Quantified Difference | 26 nm red-shift |
| Conditions | Measurement of fluorescence emission spectra in solvents of varying polarity. |
This predictable behavior is a procurement-relevant property, as it ensures the compound can be effectively formulated in various aqueous buffers and organic co-solvents to meet the specific spectral requirements of diverse plate readers and microscopes.
AMC is the precursor of choice for synthesizing fluorogenic peptide substrates used to screen large compound libraries for protease inhibitors. Its high quantum yield upon cleavage provides the robust signal-to-noise ratio required for sensitive and reproducible Z'-factor scores in automated HTS workflows.
The well-established chemistry for conjugating peptides or other recognition motifs to the 7-amino group makes AMC a reliable starting material for creating novel enzyme assays. Its proven performance as a leaving group in diverse enzyme classes, from proteases to deubiquitinases, provides a high probability of success when developing new activity-based probes.
Due to its stable and well-characterized fluorescence, high-purity 7-Amino-4-methylcoumarin serves as an essential reference standard. It is used to generate standard curves that convert relative fluorescence units (RFU) into absolute molar concentrations of product formed, a critical step for determining enzyme kinetic parameters like Vmax.
The high reactivity and rapid conversion rates of its precursors in catalyzed reactions make AMC a superior choice for industrial-scale synthesis. The efficient and high-yield synthesis process translates to better economics and a more sustainable manufacturing profile for downstream production of commercial assay kits and reagents.
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